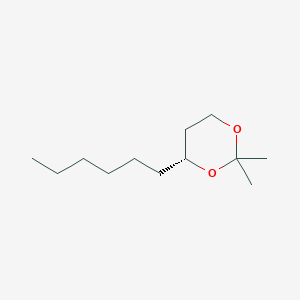
RH 795
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RH 795 is a fluorescent compound known for its voltage-sensitive properties. It is primarily used as a potentiometric probe for functional imaging of neurons. The compound has an excitation peak at 486 nanometers and an emission peak at 689 nanometers . This compound is particularly valued for its fast response to changes in membrane potential, making it a crucial tool in neurophysiological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RH 795 involves the preparation of a styryl dye, which is a class of compounds known for their fluorescent properties. The specific synthetic route for this compound typically involves the reaction of a quaternary ammonium salt with a styryl dye precursor under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production environment is maintained under controlled conditions to prevent contamination and ensure the stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
RH 795 primarily undergoes reactions typical of styryl dyes, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescent properties.
Reduction: Reduction reactions can alter the electronic structure of this compound, affecting its voltage sensitivity.
Substitution: Substitution reactions, particularly at the quaternary ammonium group, can modify the compound’s solubility and membrane affinity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or other electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives with altered fluorescent properties, while substitution reactions can yield modified styryl dyes with different membrane affinities .
Applications De Recherche Scientifique
RH 795 is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a fluorescent probe to study membrane potential and ion channel activity.
Biology: Employed in neurophysiological studies to monitor neuronal activity and synaptic transmission.
Medicine: Utilized in research on neurological disorders and the development of diagnostic tools.
Industry: Applied in the development of biosensors and other analytical devices
Mécanisme D'action
RH 795 exerts its effects by integrating into cell membranes and responding to changes in membrane potential. The compound’s fluorescence intensity changes in response to voltage fluctuations, allowing researchers to monitor electrical activity in real-time. The molecular targets of this compound include ion channels and other membrane proteins involved in maintaining membrane potential .
Comparaison Avec Des Composés Similaires
RH 795 is often compared with other styryl dyes such as:
RH 414: Similar in structure but causes arterial constriction during cortex staining, unlike this compound.
Di-4-ANEPPS: Another fast-responding membrane potential dye with different excitation and emission properties.
Di-8-ANEPPS: Known for its use in studying membrane potential changes but with different spectral characteristics.
This compound is unique due to its fast response time and minimal physiological effects during staining, making it a preferred choice for functional imaging of neurons .
Propriétés
Numéro CAS |
172807-13-5 |
|---|---|
Formule moléculaire |
C26H39Br2N3O2 |
Poids moléculaire |
585.42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




